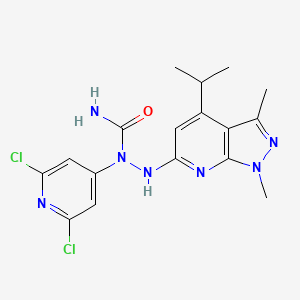
1-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carboxamide, also known as formamide, is an organic compound with the formula HCONH₂. It is the simplest amide derived from formic acid. This compound is a colorless liquid that is miscible with water and has a faint ammonia-like odor. It is widely used in various chemical processes and has significant industrial and research applications.
Méthodes De Préparation
1-Carboxamide can be synthesized through several methods:
Direct Amidation: This involves the reaction of formic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst to proceed efficiently.
Hydrolysis of Formamide Derivatives: Formamide can be obtained by hydrolyzing formamide derivatives such as formamide esters.
Industrial Production: On an industrial scale, this compound is produced by the catalytic reaction of carbon monoxide with ammonia in the presence of a suitable catalyst.
Analyse Des Réactions Chimiques
1-Carboxamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and ammonia.
Dehydration: When heated, this compound can dehydrate to form hydrogen cyanide and water.
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methylamine using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-Carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. It is also employed in the production of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of protein denaturation and as a cryoprotectant in biological samples.
Medicine: It serves as an intermediate in the synthesis of various drugs and is used in the formulation of certain medications.
Industry: this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of paper and textiles.
Mécanisme D'action
The mechanism of action of 1-Carboxamide involves its ability to form hydrogen bonds with other molecules. This property makes it an effective solvent and reagent in various chemical reactions. In biological systems, this compound can interact with proteins and nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1-Carboxamide can be compared with other similar compounds such as:
Acetamide (CH₃CONH₂): Acetamide is another simple amide with a similar structure but has a methyl group instead of a hydrogen atom. It has different physical properties and applications.
Formic Acid (HCOOH): Formic acid is the parent compound of this compound. While formic acid is a carboxylic acid, this compound is an amide, leading to different chemical behaviors.
Urea (H₂NCONH₂): Urea is a diamide of carbonic acid and has two amide groups. It is widely used in fertilizers and has different chemical properties compared to this compound.
Propriétés
Formule moléculaire |
C17H19Cl2N7O |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
1-(2,6-dichloropyridin-4-yl)-1-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24) |
Clé InChI |
KRBXPLNGUQJDHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)
![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)
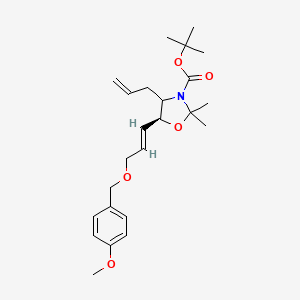
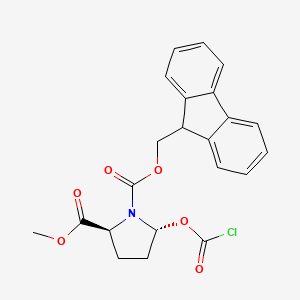
![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)
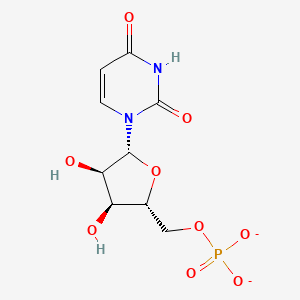
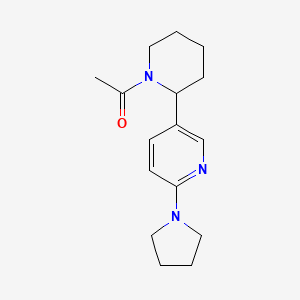

![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
